molecular formula C16H22N6OS B6472359 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640860-98-4

4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine

Cat. No.: B6472359
CAS No.: 2640860-98-4
M. Wt: 346.5 g/mol
InChI Key: JOMCFDMOVRHTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. The thiomorpholine moiety, a sulfur-containing heterocycle, may improve solubility and modulate pharmacokinetic properties compared to morpholine analogs.

Properties

IUPAC Name

[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-20-14-13(9-19-20)15(18-11-17-14)22-4-2-3-12(10-22)16(23)21-5-7-24-8-6-21/h9,11-12H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMCFDMOVRHTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight Biological Activity Reference
4-(1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine Thiomorpholine, piperidine-3-carbonyl, 1-methylpyrazolo[3,4-d]pyrimidine ~387.45 g/mol* Hypothesized kinase inhibition (inferred from structural analogs)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine, 3-phenylpyrazolo[3,4-d]pyrimidine 376.40 g/mol Anticancer activity (exact mechanism unspecified)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea Bisarylurea, 1-methylpyrazolo[3,4-d]pyrimidine 461.81 g/mol Pan-RAF inhibitor (IC₅₀ < 100 nM for RAF kinases)
4-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline Benzothiazole, N,N-dimethylaniline, 1-methylpyrazolo[3,4-d]pyrimidine 414.47 g/mol Antimicrobial (C. albicans MIC: 8 µg/mL), anti-inflammatory (ED₅₀: 25 mg/kg in mice)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Chromenone, thiophene-carboxylate, 1-methylpyrazolo[3,4-d]pyrimidine 560.20 g/mol Antitumor activity (exact targets unspecified)

*Molecular weight calculated based on formula C₁₇H₂₁N₇OS.

Key Insights from Comparative Analysis

Core Modifications: The thiomorpholine group in the target compound distinguishes it from 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (), which replaces thiomorpholine with a thienopyrimidine system. This substitution likely alters solubility and target selectivity . The piperidine-3-carbonyl linker in the target compound contrasts with the bisarylurea group in 1v (), which enhances RAF kinase binding via urea-mediated hydrogen bonding .

Biological Activity: The benzothiazole-containing derivatives () demonstrate broad-spectrum antimicrobial activity, whereas the target compound’s thiomorpholine group may favor kinase inhibition, similar to 1v . Chromenone-linked analogs () exhibit antitumor activity, suggesting that bulky aromatic substituents at the pyrazolo[3,4-d]pyrimidine 1-position may enhance DNA intercalation or kinase binding .

Synthetic Routes: The target compound likely employs a coupling reaction between a pyrazolo[3,4-d]pyrimidine-piperidine intermediate and thiomorpholine, analogous to the Vilsmeier–Haack reagent-mediated synthesis in .

Purity and Stability :

  • Related dihydrochloride salts (e.g., (1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanamine dihydrochloride ) achieve 95% purity via standard chromatographic methods, suggesting similar protocols apply to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.